7-Bromo-3-fluorocinnoline
Description
7-Bromo-3-fluorocinnoline is a halogenated cinnoline derivative featuring bromine and fluorine substituents at positions 7 and 3, respectively. Cinnolines are heterocyclic aromatic compounds containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles compared to single-nitrogen heterocycles like quinolines. This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of bromine (electron-withdrawing) and fluorine (high electronegativity, small atomic radius), which modulate solubility, metabolic stability, and binding affinity in biological systems.
Properties
Molecular Formula |
C8H4BrFN2 |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
7-bromo-3-fluorocinnoline |
InChI |
InChI=1S/C8H4BrFN2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H |
InChI Key |
XUAMRIFKNFGAII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NN=C(C=C21)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-fluorocinnoline can be achieved through several methods. One common approach involves the bromination of 3-fluorocinnoline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluorocinnoline is coupled with a brominated aryl halide in the presence of a palladium catalyst. This method offers high selectivity and yields, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-fluorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and aryl halides are commonly used in coupling reactions
Major Products Formed
The major products formed from these reactions include substituted cinnoline derivatives, oxidized or reduced forms of 7-Bromo-3-fluorocinnoline, and complex organic molecules resulting from coupling reactions .
Scientific Research Applications
7-Bromo-3-fluorocinnoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3-fluorocinnoline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity for certain targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Key Findings and Implications
Substituent Effects: Fluorine’s small size and electronegativity enhance electronic effects without significant steric hindrance, making 7-Bromo-3-fluorocinnoline a candidate for targeted drug design. Trifluoromethyl and nitro groups amplify electron-withdrawing effects but reduce solubility .
Safety Considerations :
- Brominated/chlorinated analogs require rigorous safety protocols due to toxicity risks, whereas fluorinated derivatives may offer improved safety profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
